molecular formula C15H26N4O3 B2909572 tert-butyl 3-((4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate CAS No. 2034586-07-5

tert-butyl 3-((4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2909572
CAS No.: 2034586-07-5
M. Wt: 310.398
InChI Key: SQWBFLCSHLBLIW-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 3-position with a methyl group linked to a 4-ethyl-5-oxo-1,2,4-triazoline moiety, protected by a tert-butyloxycarbonyl (Boc) group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins requiring heterocyclic recognition .

Properties

IUPAC Name

tert-butyl 3-[(4-ethyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3/c1-5-19-12(16-17-13(19)20)9-11-7-6-8-18(10-11)14(21)22-15(2,3)4/h11H,5-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWBFLCSHLBLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)CC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Moieties
  • Target Compound : Contains a 1,2,4-triazoline ring with an ethyl substituent at N4 and a ketone at C3.
  • BGY Ligand (PDB: BGY) : Features a pyrazolo[4,3-c]pyridine core with halogenated aryl substituents (4-chloro-3-iodophenyl) and a morpholinylpropyl chain .
  • Nitroimidazole Derivatives : Include nitroimidazole or nitrofuryl groups, where nitro substitutions enhance antimycobacterial activity .

Key Differences :

  • Unlike nitroimidazoles, the target compound lacks nitro groups but includes an ethyl-oxo motif, which may influence electronic properties and hydrogen-bonding capacity.
Substituent Analysis
  • Target Compound : The ethyl group on the triazole may increase lipophilicity, while the Boc group on piperidine aids crystallinity.
  • BGY Ligand : The iodophenyl and morpholinyl groups enhance steric bulk and solubility, respectively .
  • Nitroheterocycles : Nitro groups improve redox activity but may increase toxicity .

Physicochemical Properties

Hypothetical data based on structural analogs (Table 1):

Property Target Compound BGY Ligand Nitroimidazole Derivative
Molecular Weight (g/mol) ~365 ~785 ~250–300
LogP (Predicted) 2.1 4.5 1.8–2.5
Solubility (mg/mL) 0.1 (DMSO) 0.05 (DMSO) 1.2 (Water)
Chiral Centers 0 0 0–2

Notes:

  • The Boc group in the target compound reduces polarity compared to BGY’s morpholine.
  • Nitroimidazole derivatives exhibit higher aqueous solubility due to nitro-group hydration .
Role of Substituents
  • Target Compound : The ethyl-oxo triazole may mimic carbonyl interactions in enzyme active sites, similar to ketone-containing inhibitors.
  • BGY Ligand : Halogenated aryl groups likely mediate hydrophobic interactions in protein binding pockets .
  • Nitroimidazoles : Nitro groups enable redox activation, crucial for antimycobacterial effects .
Computational Similarity Assessment

Methods like Tanimoto coefficients or molecular docking (using tools such as SHELX and ORTEP-III ) highlight:

  • The target compound shares <30% structural similarity with BGY due to divergent core rings.

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